Bazedoxifene-4'-Glucuronide

Hepatic metabolism In vitro DMPK UGT activity

Bazedoxifene-4'-Glucuronide (M4) is an essential, characterized analytical reference standard for labs requiring isomer-specific quantification. Unlike the major 5-glucuronide (M5) or the parent drug, this distinct mono-glucuronide is crucial for accurately profiling the minor metabolic pathway (≤20% of plasma radioactivity). Procuring this specific standard ensures precise UGT enzyme kinetic analysis (Km, Vmax) and reliable pharmacokinetic modeling in preclinical/clinical studies. Using the wrong isomer leads to significant analytical inaccuracies.

Molecular Formula C36H42N2O9
Molecular Weight 646.74
CAS No. 328933-64-8
Cat. No. B602037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene-4'-Glucuronide
CAS328933-64-8
SynonymsBazedoxifene 4’-β-D-Glucuronide;  [1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]Methyl]-5-hydroxy-3-Methyl-1H-indol-2-yl]phenyl β-D-Glucopyranosiduronic Acid
Molecular FormulaC36H42N2O9
Molecular Weight646.74
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bazedoxifene-4'-Glucuronide (CAS 328933-64-8): A Critical Phase II Metabolite Reference Standard for Bazedoxifene Pharmacokinetic and DMPK Studies


Bazedoxifene-4'-Glucuronide (CAS 328933-64-8) is a key mono-glucuronide metabolite of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) indicated for the prevention and treatment of postmenopausal osteoporosis [1]. This compound serves as an essential analytical reference standard and impurity marker in pharmaceutical research, enabling precise quantification of metabolic pathways, assessment of UDP-glucuronosyltransferase (UGT) enzyme activity, and evaluation of drug-drug interaction potential. Its availability as a characterized chemical entity is crucial for developing and validating LC-MS/MS bioanalytical methods, ensuring accurate pharmacokinetic profiling of the parent drug, Bazedoxifene [2].

Why Bazedoxifene-4'-Glucuronide Cannot Be Substituted with Bazedoxifene-5-Glucuronide or Unconjugated Bazedoxifene in Analytical and Pharmacokinetic Workflows


The two primary phase II metabolites of Bazedoxifene, Bazedoxifene-4'-Glucuronide (M4) and Bazedoxifene-5-Glucuronide (M5), are distinct chemical entities with different CAS numbers, UGT enzyme affinities, and tissue-specific formation rates [1]. Analytical methods must differentiate these isomers due to their divergent chromatographic properties and mass spectrometric fragmentation patterns. Furthermore, in vivo plasma exposure to Bazedoxifene-4'-Glucuronide is quantifiably distinct, representing up to 20% of circulating radioactivity compared to up to 95% for the 5-isomer [2]. Therefore, substituting one metabolite reference standard for another, or using the parent drug as a surrogate, will lead to inaccurate quantification, flawed pharmacokinetic modeling, and unreliable assessment of metabolic clearance in preclinical and clinical studies.

Bazedoxifene-4'-Glucuronide: Quantifiable Differentiation and Comparative Evidence for Informed Procurement


Tissue-Specific Predominance: Bazedoxifene-4'-Glucuronide as the Major Hepatic Metabolite in Human Liver Microsomes

In vitro metabolism studies using human liver microsomes and hepatocytes demonstrate that Bazedoxifene-4'-Glucuronide is the predominant metabolite, whereas Bazedoxifene-5-Glucuronide is the major metabolite in intestinal microsomes [1]. This tissue-specific partitioning is a critical differentiator for selecting the appropriate reference standard for organ-specific clearance studies. The quantitative formation rates underscore its significance as the primary hepatic product.

Hepatic metabolism In vitro DMPK UGT activity

Enzyme Kinetics: Higher Vmax and Broader Km Range for Bazedoxifene-4'-Glucuronide Formation in Human Microsomes and Recombinant UGTs

Kinetic analysis of glucuronidation by human liver, duodenum, and jejunum microsomes, as well as recombinant UGT1A1, 1A8, and 1A10 isoforms, reveals distinct parameter ranges for the formation of Bazedoxifene-4'-Glucuronide compared to the 5-isomer. The Vmax for BZA-4'-Glucuronide formation is consistently higher across multiple enzyme systems, indicating a greater maximal capacity for this pathway [1].

Enzyme kinetics UGT isoform activity Recombinant enzymes

In Vivo Human Plasma Exposure: Bazedoxifene-4'-Glucuronide Constitutes a Quantifiable and Distinct Minor Fraction of Circulating Radioactivity

A definitive clinical ADME study using [14C]Bazedoxifene in healthy postmenopausal women quantified the distinct plasma exposure profiles of the two glucuronide metabolites. The data establish Bazedoxifene-4'-Glucuronide as a quantifiable minor circulating metabolite, which is crucial for accurate mass balance and metabolite profiling in clinical studies [1].

Clinical pharmacokinetics Human ADME Radiometric analysis

UGT1A1 Genotype-Dependent Clearance: A 7- to 10-Fold Reduction in Bazedoxifene-4'-Glucuronide Formation Clearance in UGT1A1*28/*28 Homozygotes

The UGT1A1*28 polymorphism, a common genetic variant, significantly impacts the formation clearance of Bazedoxifene metabolites. Studies using genotyped human liver microsomes show that both Bazedoxifene-4'-Glucuronide and Bazedoxifene-5-Glucuronide formation are drastically reduced in homozygous carriers, confirming the critical role of UGT1A1 in this pathway and the need for both metabolite standards in pharmacogenomic studies [1].

Pharmacogenomics UGT polymorphism Metabolic clearance

Species-Specific Metabolic Profiles: Bazedoxifene-4'-Glucuronide is a Minor Metabolite in Rat Plasma, Contrasting with its Role in Human Hepatic Metabolism

In the rat, a common preclinical model, the metabolic profile differs from that in humans. While both glucuronides are major biliary metabolites, BZA-5-Glucuronide is the major metabolite and BZA-4'-Glucuronide is minor in plasma and tissues [1]. This species-specific discrepancy necessitates the use of the correct reference standard to validate cross-species extrapolations in toxicology and pharmacology studies.

Preclinical ADME Species differences Rodent model

Essential Application Scenarios for Bazedoxifene-4'-Glucuronide in DMPK, Bioanalysis, and Pharmaceutical Quality Control


In Vitro UGT Reaction Phenotyping and Enzyme Kinetic Assays

Quantify the specific formation of Bazedoxifene-4'-Glucuronide by human liver microsomes or recombinant UGT isoforms (UGT1A1, 1A8, 1A10) to determine enzyme kinetic parameters (Km, Vmax) and assess the impact of genetic polymorphisms (e.g., UGT1A1*28) on metabolic clearance, as detailed in the kinetic evidence [1].

Human Clinical ADME Studies and Metabolite Profiling

Utilize this reference standard to identify and quantify the Bazedoxifene-4'-Glucuronide peak in plasma, urine, or fecal samples from subjects dosed with Bazedoxifene, enabling accurate determination of the minor metabolite fraction (up to 20% of plasma radioactivity) as established in the human disposition study [1].

LC-MS/MS Method Development and Validation for Bioanalysis

Employ this characterized compound to establish robust, isomer-specific LC-MS/MS assays capable of simultaneously resolving and quantifying Bazedoxifene-4'-Glucuronide and Bazedoxifene-5-Glucuronide in complex biological matrices, a critical requirement for GLP-compliant preclinical and clinical pharmacokinetic studies [1].

Preclinical Cross-Species Pharmacokinetic and Toxicokinetic Analysis

Calibrate analytical methods for rodent toxicology studies, where Bazedoxifene-4'-Glucuronide is a minor circulating metabolite, to accurately assess species-specific differences in Bazedoxifene metabolism and ensure reliable extrapolation of safety data to humans [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bazedoxifene-4'-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.